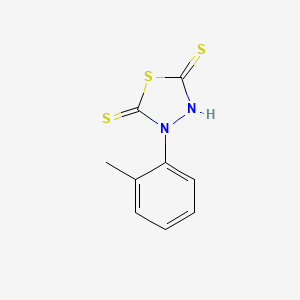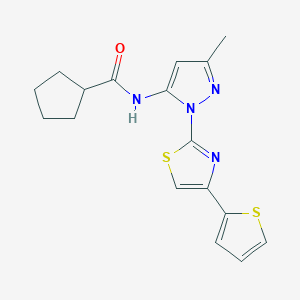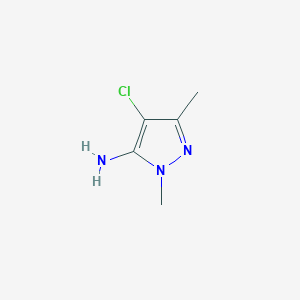![molecular formula C17H23N3O5 B2518327 N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamid CAS No. 896333-87-2](/img/structure/B2518327.png)
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .
Wissenschaftliche Forschungsanwendungen
- Eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen, die 3-N-fusionierte Heteroaryl-Einheiten tragen, ähnlich unserem Molekül, wurden synthetisiert und auf ihre Antitumoraktivität untersucht . Diese Derivate zeigten vielversprechende Ergebnisse gegen Prostata-, Pankreas- und akute lymphoblastische Leukämie-Krebszelllinien. Insbesondere Verbindungen wie 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 zeigten IC50-Werte im Bereich von 328 bis 644 nM gegen bestimmte Krebszellen. Weitere mechanistische Studien ergaben eine Zellzyklusarretierung und Apoptoseinduktion .
- Obwohl diese Verbindung nicht natürlich vorkommt, wird sie chemisch synthetisiert und soll als Aromastoff in bestimmten Lebensmittelkategorien verwendet werden . Es wird jedoch nicht empfohlen, sie in Getränken zu verwenden.
- Benzo[d][1,3]dioxol-Derivate wurden auf ihre pharmazeutischen Eigenschaften untersucht. So zeigen sie zum Beispiel Antitumor-, antimikrobielle, COX-2-hemmende und Anti-JH (Anti-Juvenilhormon)-Wirkungen . Die einzigartige Struktur unserer Verbindung könnte zu ähnlichen pharmakologischen Aktivitäten beitragen.
- Benzo[d][1,3]dioxol-5-yl-2-(6-Methoxynaphthalen-2-yl)ethanon wird zur Behandlung von rheumatischen Erkrankungen wie rheumatoider Arthritis und Osteoarthritis eingesetzt . Obwohl es nicht direkt mit unserer Verbindung zusammenhängt, unterstreicht dies die breiteren Anwendungen von Benzo[d][1,3]dioxol-Derivaten.
- Forscher haben neue bioaktive Verbindungen auf Basis des Benzo[d][1,3]dioxol-Gerüsts synthetisiert. Diese Verbindungen, wie LASSBio-294, zeigten inotrope und vasodilatorische Wirkungen . Die strukturellen Merkmale unserer Verbindung könnten zu einer ähnlichen Bioaktivität beitragen.
Antitumor-Eigenschaften
Aromastoff
Pharmazeutische Anwendungen
Rheumatoide Arthritis-Behandlung
Erforschung von bioaktiven Verbindungen
Zusammenfassend lässt sich sagen, dass N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamid in verschiedenen Bereichen vielversprechend ist, von der Krebsforschung bis hin zu Aromastoffanwendungen. Seine einzigartige Struktur lädt zu weiteren Untersuchungen und Optimierungen für potenzielle therapeutische Vorteile ein. 🌟 .
Wirkmechanismus
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has been found to have inhibitory effects on cyclooxygenase (COX) enzymes . COX enzymes are key players in the biosynthesis of prostaglandins, which are important for various biological responses . The compound has shown potent activity against both COX1 and COX2 .
Cellular Effects
In cellular contexts, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has demonstrated cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has also shown to influence cell function by causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
It has been observed that the compound shows cytotoxic activity against certain cell lines at higher concentration ranges .
Dosage Effects in Animal Models
In animal models, the effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide have been observed to vary with different dosages . For instance, it has been found that five doses of a similar compound substantially reduced mice blood glucose levels .
Metabolic Pathways
It has been found to interact with COX enzymes, which are involved in the biosynthesis of prostaglandins .
Transport and Distribution
Its ability to interact with COX enzymes suggests that it may be transported to sites where these enzymes are present .
Subcellular Localization
Given its interaction with COX enzymes, it may be localized in areas where these enzymes are present .
Eigenschaften
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINGSZAGGBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)


![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

